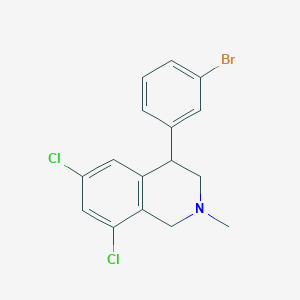

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

The compound "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of bromine and chlorine atoms in the compound suggests that it may have unique chemical reactivity and physical properties that could be useful in various chemical transformations or as a potential lead compound in drug discovery .

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines can be achieved through various methods. For instance, compounds similar to the one have been semisynthesized using brominated tyrosine derivatives as starting materials . Another approach involves the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles using a rhodium catalyst, which suggests the possibility of a bromonium ylide intermediate . Additionally, reductive amination and palladium-catalyzed ethoxyvinylation followed by reductive N-alkylation have been used to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines, indicating a versatile method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinoline compounds has been characterized using various spectroscopic methods, including NMR and X-ray powder diffraction (XRPD). For example, an N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with specific unit-cell parameters . This suggests that the compound of interest may also crystallize in a similar manner, and its structure could be elucidated using similar techniques.

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo a variety of chemical reactions. For instance, they can react with methyl iodide to form methylthio derivatives or with hydrazine hydrate to produce aminopyrazolotetrahydroquinoline hydrazones . Additionally, they can participate in Thorpe-Ziegler cyclization when treated with sodium ethoxide in boiling ethanol . These reactions demonstrate the chemical versatility of tetrahydroisoquinoline derivatives and suggest potential pathways for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tetrahydroisoquinolines are influenced by their molecular structure. The presence of halogen atoms can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. For example, the introduction of bromine atoms can increase the density and molecular weight of the compound . The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from the properties of structurally similar compounds.

Applications De Recherche Scientifique

Neuropharmacology and Neurotoxicity

Tetrahydroisoquinolines (THIQs) have been studied for their effects on dopamine receptors and potential neurotoxicity. Riggs et al. (1987) synthesized and evaluated various isomeric tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting the importance of specific structural features for selective dopamine D-1 antagonist activity (Riggs, Nichols, Foreman, & Truex, 1987). Furthermore, Niwa et al. (1987) discovered tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, suggesting these compounds could be endogenous neurotoxins potentially involved in Parkinson's disease pathogenesis (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

Pharmacological Effects

Analogs of tetrahydroisoquinoline have shown various pharmacological activities. Gitto et al. (2006) synthesized N-substituted tetrahydroisoquinolines, identifying derivatives with significant anticonvulsant activity, comparable to that of known clinical anticonvulsants (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006). Similarly, Azamatov et al. (2023) investigated the local anesthetic activity and acute toxicity of synthesized tetrahydroisoquinoline derivatives, revealing significant anesthetic efficacy and safety profiles (Azamatov et al., 2023).

Synthesis and Chemical Properties

The synthesis and structural elucidation of tetrahydroisoquinoline derivatives have been a subject of interest due to their complex biological activities and potential therapeutic applications. Pedrosa et al. (2001) detailed the synthesis of enantiopure tetrahydroisoquinolines, demonstrating the versatility of these compounds in chemical synthesis (Pedrosa, Andrés, Iglesias, & Obeso, 2001).

Mécanisme D'action

Target of Action

The primary targets of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor . These proteins play crucial roles in cell proliferation and differentiation, making them important targets in cancer research .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition prevents the downstream signaling pathways from being activated, thereby affecting cell proliferation and differentiation .

Biochemical Pathways

Given its targets, it is likely that it impacts pathways related to cell growth and differentiation .

Result of Action

The inhibition of the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor by this compound can lead to a decrease in cell proliferation and differentiation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially lead to changes in nerve function. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, such as adenosine receptors, which play a role in pain perception and inflammation . By affecting these pathways, this compound can impact cellular responses to external stimuli and potentially alter the overall behavior of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under controlled conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, prolonged exposure to this compound may lead to cumulative changes in cellular processes, such as alterations in gene expression and enzyme activity . In in vivo studies, the compound’s stability and degradation can influence its overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of pain perception and reduction of inflammation . At higher doses, it can potentially cause toxic or adverse effects, including disruptions in normal cellular function and damage to tissues. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. This compound can interact with enzymes and cofactors that are part of metabolic processes, influencing the flux of metabolites and the levels of specific metabolites . For example, it may affect the activity of enzymes involved in the breakdown of neurotransmitters, leading to changes in the levels of these molecules within cells. Additionally, this compound can impact the overall metabolic balance by modulating the activity of key metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within cells can affect its overall activity and function. For instance, the presence of binding proteins can facilitate the transport of this compound to specific sites within cells, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. The precise localization of this compound within cells determines its specific role in cellular processes and its overall impact on cell function.

Propriétés

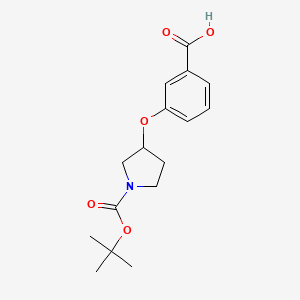

IUPAC Name |

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWTVCXFOSCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625342 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

543737-10-6 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)